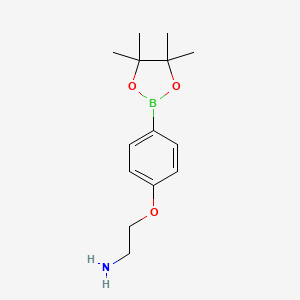![molecular formula C16H15ClF3N3O2 B2356250 2-(2-Chlorophenyl)-1-{4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one CAS No. 1396807-14-9](/img/structure/B2356250.png)
2-(2-Chlorophenyl)-1-{4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(2-Chlorophenyl)-1-{4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one” is a complex organic molecule. It contains several functional groups and structural features, including a chlorophenyl group, a trifluoromethyl group, an oxadiazole ring, and a piperidine ring. These groups are known to impart various chemical and physical properties to the molecule, and they may also play a role in its biological activity .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is quite complex. It contains several cyclic structures (the piperidine and oxadiazole rings), as well as a variety of functional groups. These groups will influence the compound’s shape, reactivity, and physical properties .
Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the conditions and the reagents present. For example, the chlorophenyl group might undergo nucleophilic aromatic substitution reactions, while the oxadiazole ring might participate in cycloaddition reactions .
Scientific Research Applications
Organic Synthesis
Catalytic Protodeboronation: Recent studies highlight the use of pinacol boronic esters as versatile building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation remains less explored. This compound could serve as a valuable substrate for developing new catalytic methods.
Mechanism of Action
The mechanism of action of this compound is not clear without specific biological context. The presence of multiple functional groups suggests that it could interact with various biological targets. For example, oxadiazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant, and antiviral properties .
Future Directions
The future research directions for this compound could be vast, given the wide range of biological activities reported for oxadiazole derivatives . It could be explored for potential applications in medicine, agriculture, or other fields. Further studies could also focus on optimizing its synthesis, investigating its mechanism of action, or elucidating its physical and chemical properties.
properties
IUPAC Name |
2-(2-chlorophenyl)-1-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClF3N3O2/c17-12-4-2-1-3-11(12)9-13(24)23-7-5-10(6-8-23)14-21-22-15(25-14)16(18,19)20/h1-4,10H,5-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPTNEBWJVKDLPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C(F)(F)F)C(=O)CC3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClF3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)-1-{4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-phenylbutanamide](/img/structure/B2356167.png)
![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2-chloro-6-fluorophenyl)methanone](/img/structure/B2356168.png)
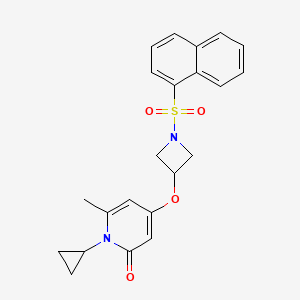
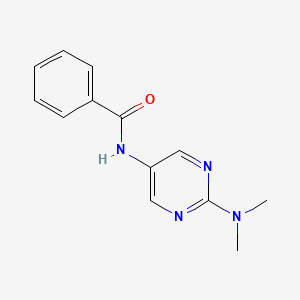
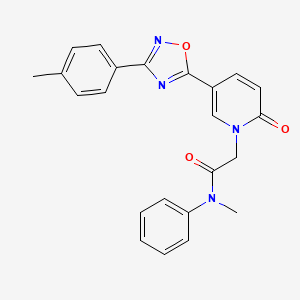
![2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2356175.png)
![1-[4-(furan-2-carbonyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2356176.png)
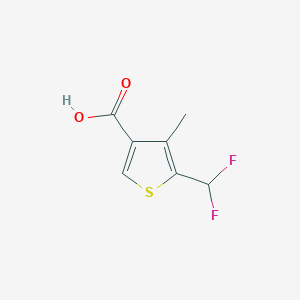
![3-[3-(4-fluorophenyl)-1H-pyrazol-1-yl]propan-1-amine](/img/no-structure.png)
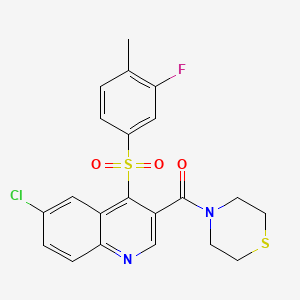
![N-(1-cyano-1-methylethyl)-N-methyl-2-[5-oxo-3-(pyrimidin-2-yl)-4,5-dihydro-1,2,4-oxadiazol-4-yl]acetamide](/img/structure/B2356184.png)
![N'-[1-(3,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2356186.png)
![5-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)isoxazole-3-carboxamide](/img/structure/B2356187.png)
